N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide
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Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H17ClN2O5S and its molecular weight is 408.85. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Characterization and Detection
Research has explored the electrochemical behaviors of related benzoxazole compounds, highlighting their analytical applications. For example, the study by Zeybek et al. (2009) investigated the electrochemical properties of benzoxazole derivatives, demonstrating their potential for quantitative determination using differential pulse voltammetry (DPV) and square wave voltammetry (SWV) techniques. Such methodologies offer a foundation for analyzing similar nitrobenzamide compounds, indicating potential applications in sensing and analytical chemistry (Zeybek et al., 2009).
Crystal Engineering
In the realm of crystal engineering, studies on hydrogen and halogen bonds provide insights into the design and synthesis of novel crystalline structures. For instance, research by Saha et al. (2005) on molecular tapes mediated via hydrogen and halogen bonds opens up possibilities for utilizing similar interactions in the crystal design of nitrobenzamide derivatives. Such approaches could be pivotal for developing materials with tailored properties (Saha et al., 2005).
Synthetic Utility in Organic Chemistry
The synthetic applications of polynitroaromatic compounds have been explored, demonstrating their utility in creating complex organic molecules. Research by Samet et al. (2005) on the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones showcases the reactivity and versatility of nitro-substituted compounds. This work suggests potential pathways for the derivatization and functionalization of nitrobenzamide derivatives, highlighting their importance in organic synthesis and drug development (Samet et al., 2005).
Regio- and Stereocontrolled Synthesis
The regio- and stereocontrolled synthesis of organic compounds is critical for creating molecules with specific biological activities. The work by Samimi (2016) on the rearrangement of aziridine to nitrobenzamide derivatives underscores the significance of controlling stereochemistry in organic synthesis. Such methodologies are crucial for the development of pharmaceuticals and could be applied to the synthesis of related nitrobenzamide compounds, offering a route to control their biological properties (Samimi, 2016).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-14-7-5-13(6-8-14)11-20(15-9-10-27(25,26)12-15)18(22)16-3-1-2-4-17(16)21(23)24/h1-8,15H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQRVIWSKZPBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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